molecular formula C12H10F2N2O2S B156339 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide CAS No. 1717-36-8

4-amino-N-(2,4-difluorophenyl)benzenesulfonamide

Cat. No. B156339
CAS RN: 1717-36-8
M. Wt: 284.28 g/mol
InChI Key: LYWJIXGZACXKRN-UHFFFAOYSA-N
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Description

The compound 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide is a derivative of benzenesulfonamide, which is a class of compounds known for their various biological activities. The presence of the amino group and the difluorophenyl group suggests potential for interaction with biological targets, such as enzymes.

Synthesis Analysis

The synthesis of related benzenesulfonamide derivatives has been reported in the literature. For instance, a series of 4-[N-(substituted 4-pyrimidinyl)amino]benzenesulfonamides were designed and synthesized as inhibitors of carbonic anhydrase isozymes . Another study presented a strategy for the direct synthesis of amino-(N-alkyl)benzenesulfonamides via N-alkylation with alcohols, showcasing a method that could potentially be applied to the synthesis of 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. For example, the crystal structures of several compounds in complex with human carbonic anhydrase II were determined to understand the structural features of inhibitor binding . Additionally, the title compound in another study, N,N'-Dibenzenesulfonylputrescine, was found to be centrosymmetric with a straight-chain alkane core, which could be relevant for the structural analysis of 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide .

Chemical Reactions Analysis

The chemical reactivity of benzenesulfonamide derivatives can be inferred from studies where these compounds are used as intermediates in the synthesis of more complex molecules. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides involved the formation of high-affinity inhibitors of kynurenine 3-hydroxylase, indicating that the sulfonamide group can participate in the formation of heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives can be characterized using various spectroscopic techniques. For example, a study on the synthesis and characterization of a sulfonamide compound used FT-IR, NMR, UV-Vis, and X-ray single crystal techniques to elucidate the structure and properties of the molecule . Theoretical methods such as Density Functional Theory (DFT) can also be employed to predict physical properties, as seen in the computational study of a novel synthesized benzenesulfonamide .

Scientific Research Applications

Gastroprotective Properties of Ebrotidine

Ebrotidine, a related sulfonamide, demonstrates significant gastroprotective properties alongside its role as an H2-receptor antagonist. It enhances the physicochemical characteristics of mucus gel, improving its protective qualities against ulcerative conditions. This dual-action makes it a potent drug for treating ulcer disease, showcasing the therapeutic potential of sulfonamides in gastroprotective applications (Slomiany, Piotrowski, & Slomiany, 1997).

Degradation Processes of Nitisinone

Nitisinone, another compound structurally related to the query compound, was initially developed as a herbicide but later found medical application in treating hepatorenal tyrosinemia. This study highlights the importance of understanding the stability and degradation pathways of such compounds for both their environmental impact and medical utility (Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019).

Advanced Oxidation Process for Acetaminophen Degradation

The study on the degradation of acetaminophen by advanced oxidation processes (AOPs) reveals the potential for AOPs to effectively degrade recalcitrant compounds, including those containing the sulfonamide group. This suggests a broader application of sulfonamide compounds in environmental remediation efforts (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Pharmacokinetics and Pharmacodynamics of Psychoactive Substances

Research into the pharmacokinetics and pharmacodynamics of various psychoactive substances, including those structurally similar to the query compound, aids in understanding their mechanisms of action and potential therapeutic uses. This underscores the relevance of sulfonamides in developing treatments for neurological conditions (Nugteren-van Lonkhuyzen, Van Riel, Brunt, & Hondebrink, 2015).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and instructions on what to do in case of exposure .

properties

IUPAC Name

4-amino-N-(2,4-difluorophenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2N2O2S/c13-8-1-6-12(11(14)7-8)16-19(17,18)10-4-2-9(15)3-5-10/h1-7,16H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYWJIXGZACXKRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)NC2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50381770
Record name 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-N-(2,4-difluorophenyl)benzenesulfonamide

CAS RN

1717-36-8
Record name 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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